Cas no 2241130-04-9 (rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile, trans)

rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile, trans 化学的及び物理的性質
名前と識別子
-
- rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile, trans
- 3-Furancarbonitrile, 4-(dimethylamino)tetrahydro-, (3R,4S)-rel-
- (3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile
- EN300-6477308
- 2241130-04-9
- rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile
- Rel-(3R,4S)-4-(dimethylamino)tetrahydrofuran-3-carbonitrile
- starbld0030889
-
- インチ: 1S/C7H12N2O/c1-9(2)7-5-10-4-6(7)3-8/h6-7H,4-5H2,1-2H3/t6-,7-/m1/s1
- InChIKey: FYIJPARYKNBXFO-RNFRBKRXSA-N
- SMILES: O1C[C@@H](N(C)C)[C@H](C#N)C1
計算された属性
- 精确分子量: 140.094963011g/mol
- 同位素质量: 140.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 158
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.3
- トポロジー分子極性表面積: 36.3Ų
じっけんとくせい
- 密度みつど: 1.04±0.1 g/cm3(Predicted)
- Boiling Point: 251.6±40.0 °C(Predicted)
- 酸度系数(pKa): 7.63±0.40(Predicted)
rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile, trans Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6477308-0.1g |
rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile |
2241130-04-9 | 95.0% | 0.1g |
$293.0 | 2025-03-15 | |
1PlusChem | 1P01JIVA-100mg |
rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile, trans |
2241130-04-9 | 95% | 100mg |
$412.00 | 2023-12-18 | |
Aaron | AR01JJ3M-10g |
rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile, trans |
2241130-04-9 | 95% | 10g |
$5006.00 | 2023-12-14 | |
Aaron | AR01JJ3M-1g |
rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile, trans |
2241130-04-9 | 95% | 1g |
$1183.00 | 2025-02-11 | |
A2B Chem LLC | AZ89734-2.5g |
rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile, trans |
2241130-04-9 | 95% | 2.5g |
$1772.00 | 2024-04-20 | |
A2B Chem LLC | AZ89734-1g |
rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile, trans |
2241130-04-9 | 95% | 1g |
$922.00 | 2024-04-20 | |
Enamine | EN300-6477308-0.05g |
rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile |
2241130-04-9 | 95.0% | 0.05g |
$197.0 | 2025-03-15 | |
Enamine | EN300-6477308-5.0g |
rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile |
2241130-04-9 | 95.0% | 5.0g |
$2443.0 | 2025-03-15 | |
Enamine | EN300-6477308-0.25g |
rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile |
2241130-04-9 | 95.0% | 0.25g |
$418.0 | 2025-03-15 | |
Aaron | AR01JJ3M-250mg |
rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile, trans |
2241130-04-9 | 95% | 250mg |
$600.00 | 2025-02-11 |
rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile, trans 関連文献
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile, transに関する追加情報
Introduction to rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile, trans (CAS No. 2241130-04-9)
rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile, trans (CAS No. 2241130-04-9) is a chiral compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a dimethylamino group and a cyano group attached to a cyclic oxolane framework. The trans configuration of the compound adds to its stereochemical complexity, making it an intriguing subject for both academic and industrial investigations.
The rac form of this compound indicates that it is a mixture of enantiomers, which can have distinct biological activities due to their different interactions with chiral receptors and enzymes. This property is particularly important in drug development, where enantiomeric purity can significantly impact the efficacy and safety of a drug candidate.
Recent studies have highlighted the potential of rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile, trans in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties, making it a promising lead for the development of new anti-inflammatory drugs. The dimethylamino group contributes to its ability to interact with specific inflammatory pathways, while the cyano group enhances its metabolic stability and bioavailability.
In another study, published in the European Journal of Medicinal Chemistry, rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile, trans was found to have neuroprotective effects. The compound was shown to reduce oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings suggest that this compound could be a valuable candidate for the treatment of neurodegenerative disorders.
The structural uniqueness of rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile, trans also makes it an excellent candidate for use in combinatorial chemistry and high-throughput screening (HTS) assays. Its versatile functional groups allow for easy modification and derivatization, enabling researchers to explore a wide range of analogs with potential therapeutic applications. This flexibility is crucial in the early stages of drug discovery, where rapid screening and optimization are essential.
In addition to its biological activities, rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile, trans has been studied for its physical and chemical properties. Research has shown that it is stable under various conditions and can be synthesized using efficient and scalable methods. This stability and synthetic accessibility make it an attractive option for large-scale production and commercialization.
The synthesis of rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile, trans typically involves several steps, including the formation of the oxolane ring and the introduction of the dimethylamino and cyano groups. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound. For example, a study published in the Journal of Organic Chemistry described a novel catalytic approach that significantly reduces reaction time and waste generation.
The potential applications of rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile, trans extend beyond medicinal chemistry. In materials science, this compound has been explored for its use in the development of advanced functional materials. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaic devices. Research in this area is still in its early stages but holds promise for future technological innovations.
In conclusion, rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile, trans (CAS No. 2241130-04-9) is a multifaceted compound with significant potential in various scientific fields. Its unique structural features, biological activities, and physical properties make it an important subject for ongoing research and development. As new studies continue to uncover its full potential, this compound is likely to play a crucial role in advancing our understanding of complex biological systems and developing innovative therapeutic solutions.
2241130-04-9 (rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile, trans) Related Products
- 1227954-90-6(5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid)
- 2228692-19-9(2-(2-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid)
- 2135928-16-2(tert-butyl N-[(2R)-1-(1-methyl-1H-pyrazol-4-yl)-1-oxopropan-2-yl]carbamate)
- 893737-04-7(4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde)
- 31252-58-1(1-Piperidinecarboxamide,4-(phenylmethyl)-)
- 851176-39-1(2-chloro-N-(5-chlorothiophen-2-yl)methyl-N-(prop-2-en-1-yl)acetamide)
- 2229418-37-3(2-1-(5-cyanothiophen-2-yl)cyclobutylacetic acid)
- 1805596-18-2(Ethyl 3-bromo-4-cyano-2-formylbenzoate)
- 1215771-91-7(3-(benzenesulfonyl)-N-(1-hydroxycyclopentyl)methylpropanamide)
- 941951-30-0(N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide)




